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Compound of Interest

Compound Name: PC190723

Cat. No.: B1678574

Extensive in vitro studies demonstrate that the novel cell division inhibitor, PC190723, and its
analogs do not exhibit cross-resistance with existing classes of antibiotics against
Staphylococcus aureus, including multidrug-resistant strains. This finding positions PC190723
and its derivatives as promising candidates for treating infections caused by bacteria that have
developed resistance to current standard-of-care therapies.

PC190723 represents a new class of antibacterial agents that function by inhibiting the
essential bacterial cell division protein FtsZ.[1][2][3][4][5][6][71[8][O][10][11][12][13][14] Its
unique mechanism of action suggests that it would be unaffected by resistance mechanisms
that plague other antibiotic classes. Research has confirmed this, showing that resistance to
PC190723 arises from specific mutations in the ftsZ gene, most notably the G196A substitution
in S. aureus FtsZ, which does not confer resistance to other antibiotics.[1][3]

Comparative Efficacy Against Susceptible and
Resistant S. aureus

PC190723 and its more potent analog, herein referred to as Compound 1, have demonstrated
significant activity against a wide range of S. aureus strains. Notably, the prodrug TXA709,
which converts to the active compound TXA707 (a PC190723 analog), maintains its efficacy
against strains resistant to vancomycin, daptomycin, and linezolid.[3][15]
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G . Resistance
Antibiotic Organism MIC (pg/mL)
Phenotype
S. aureus ATCC )
PC190723 Wild-type 1[1]
29213
S. aureus FtsZ G196A )
PC190723-resistant >64[1]
Mutant
S. aureus ATCC )
Compound 1 Wild-type 0.125[1]
29213
S. aureus FtsZ G196A )
PC190723-resistant 4[1]
Mutant
S. aureus (various
TXA707 o MRSA 1 (modal)[3]
clinical isolates)
S. aureus (various
o VISA 1 (modal)[3]
clinical isolates)
S. aureus (various
o VRSA 1 (modal)[3]
clinical isolates)
S. aureus (various
o DNSSA 1 (modal)[3]
clinical isolates)
S. aureus (various
o LNSSA 1 (modal)[3]
clinical isolates)
) S. aureus (MRSA
Vancomycin ) MRSA 1 (modal)[3]
isolates)
) S. aureus (MRSA
Daptomycin ) MRSA 1 (modal)[3]
isolates)
) ) S. aureus (MRSA
Linezolid ) MRSA 2 (modal)[3]
isolates)
MIC: Minimum
Inhibitory
Concentration. MRSA:
Methicillin-Resistant
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S. aureus. VISA:
Vancomycin-
Intermediate S.
aureus. VRSA:
Vancomycin-Resistant
S. aureus. DNSSA:
Daptomycin-
Nonsusceptible S.
aureus. LNSSA:
Linezolid-
Nonsusceptible S.

aureus.

As shown in the table, while the FtsZ G196A mutation renders S. aureus highly resistant to
PC190723, the more advanced Compound 1 retains a degree of activity.[1] Crucially, TXA707
maintains a low modal MIC of 1 pg/mL against S. aureus strains that are resistant to
vancomycin, daptomycin, and linezolid.[3]

Lack of Cross-Resistance in PC190723-Resistant
Mutants

To further investigate the potential for cross-resistance, a PC190723-resistant S. aureus strain
harboring the FtsZ G196A mutation was tested against a panel of antibiotics from various
classes. The results clearly indicate that the mutation conferring resistance to the FtsZ inhibitor
does not impact the susceptibility to other antibacterial agents.[1]
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MIC (pg/mL) vs. S.

MIC (pg/mL) vs. S.

Antibiotic Antibiotic Class aureus ATCC 29213 aureus FtsZ G196A
(Wild-type) Mutant

Compound 1 FtsZ Inhibitor 0.125 4

Vancomycin Glycopeptide 1 1

Linezolid Oxazolidinone 2 2

Oxacillin Penicillin 0.25 0.25

Erythromycin Macrolide 0.25 0.25

Ofloxacin Fluoroquinolone 0.25 0.25

Tetracycline Tetracycline 0.5 0.5

_ _ Dihydrofolate
Trimethoprim S 0.5 0.5
reductase inhibitor

Gentamicin Aminoglycoside 0.25 0.25
Rifampin Rifamycin 0.008 0.008
Ceftazidime Cephalosporin 4 4

Interaction with Other Antibiotics

Checkerboard assays were conducted to assess potential synergistic or antagonistic
interactions between Compound 1 and other antibiotics. The Fractional Inhibitory Concentration
Index (FICI) was calculated, with scores of <0.5 indicating synergy, >4.0 indicating antagonism,
and values in between indicating no interaction. The results showed no synergistic or
antagonistic effects with any of the tested antibiotics.[1]
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Antibiotic Combination FICI Interaction
Compound 1 + Vancomycin 2 None
Compound 1 + Linezolid 2 None
Compound 1 + Oxacillin 2 None
Compound 1 + Erythromycin 2 None
Compound 1 + Ofloxacin 2 None
Compound 1 + Tetracycline 2 None
Compound 1 + Trimethoprim 2 None
Compound 1 + Gentamicin 2 None
Compound 1 + Rifampin 15 None
Compound 1 + Ceftazidime 2 None

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

MIC values were determined by the broth microdilution method according to the guidelines of
the Clinical and Laboratory Standards Institute (CLSI).[3][4][7][16][17][18][19][20][21][22][23]
[24]

e Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and
serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth
(CAMHB).

o Preparation of Bacterial Inoculum:S. aureus strains were grown to the logarithmic phase and
the bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard
(approximately 1.5 x 108 CFU/mL). The inoculum was then diluted to a final concentration of
5 x 10° CFU/mL in the test wells.

 Incubation: The microtiter plates were incubated at 37°C for 16-24 hours.
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« Interpretation: The MIC was defined as the lowest concentration of the antibiotic that
completely inhibited visible bacterial growth.
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Workflow for MIC determination by broth microdilution.

Checkerboard Synergy Assay

The potential for synergistic or antagonistic interactions was evaluated using a checkerboard
titration method.[1][2][25][26][27][28]

» Plate Setup: Two antibiotics were serially diluted in a 96-well microtiter plate, one along the
x-axis and the other along the y-axis, creating a matrix of concentration combinations.

 Inoculation and Incubation: Each well was inoculated with a standardized bacterial
suspension as described for the MIC assay and incubated under the same conditions.

» Data Analysis: The MIC of each antibiotic alone and in each combination was determined.
The Fractional Inhibitory Concentration Index (FICI) was calculated using the following
formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in
combination / MIC of drug B alone).
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Experimental workflow for the checkerboard synergy assay.
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In conclusion, the available data strongly support the conclusion that PC190723 and its
derivatives have a novel mechanism of action that does not lead to cross-resistance with other
classes of antibiotics. This makes them valuable candidates for further development in the fight
against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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